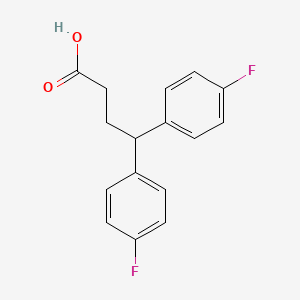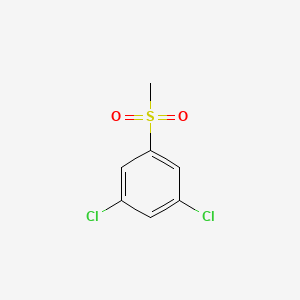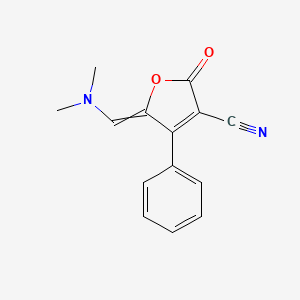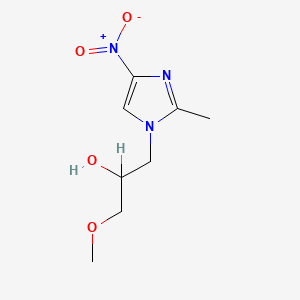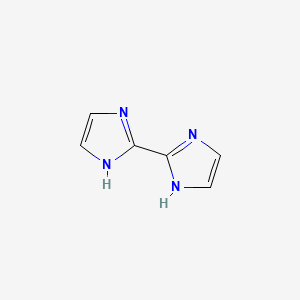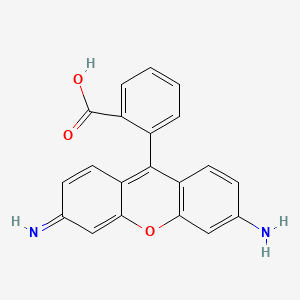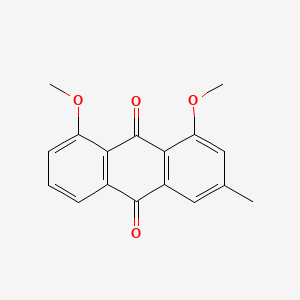
1,8-Dimethoxy-3-methylanthracene-9,10-dione
Übersicht
Beschreibung
1,8-Dimethoxy-3-methylanthracene-9,10-dione, also known as DMAD, is a synthetic compound that has been widely used in scientific research. This compound is a quinone derivative that has shown promising results in various fields of research, including organic chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Luminescent Sensor Applications
1,8-Dimethoxy-3-methylanthracene-9,10-dione has been studied for its application as a luminescent sensor. A study by Young, Quiring, and Sykes (1997) showed that its derivative, 1,8-oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione, can encapsulate a hydronium ion, exhibiting intense luminescence upon complexation. This finding is significant for the development of sensors responsive to common oxoacids (Young, Quiring, & Sykes, 1997).
Chemical Interactions in Solid-State
Another aspect of 1,8-dimethoxy-3-methylanthracene-9,10-dione's application in scientific research is its behavior in solid-state. Young and Sykes (1998) investigated its structural properties in the presence of nitric acid and water, contributing to the understanding of complex formation without hydronium ion formation in a strong mineral acid adduct (Young & Sykes, 1998).
Cytotoxicity and Potential Medical Applications
The compound's derivative, aminoanthraquinones, were synthesized and examined for cytotoxic activity against cancer cells. A study by Nor et al. (2013) found that these derivatives exhibited strong cytotoxicity towards human breast and liver cancer cell lines. This research opens possibilities for medical applications in cancer treatment (Nor et al., 2013).
Solvation Behavior Studies
Investigations into the solvation behavior of 1,8-dimethoxy-3-methylanthracene-9,10-dione provide insights into its interactions with various solvents. Umadevi et al. (2011) studied its preferential solvation parameters, highlighting its interactions with different solvent molecules, which is crucial for understanding its behavior in various chemical processes (Umadevi et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,8-dimethoxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-9-7-11-15(13(8-9)21-3)17(19)14-10(16(11)18)5-4-6-12(14)20-2/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODCICIWBUFMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221247 | |
| Record name | Chrysophanol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dimethoxy-3-methylanthracene-9,10-dione | |
CAS RN |
71013-35-9 | |
| Record name | Chrysophanol dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071013359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysophanol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



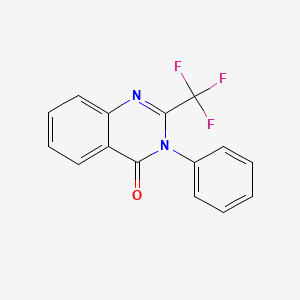
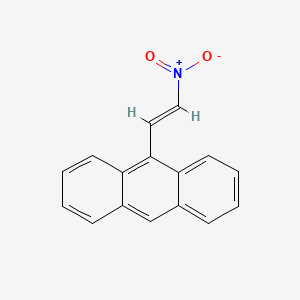
![(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1206576.png)
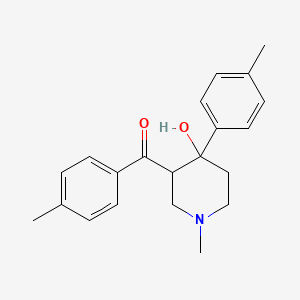
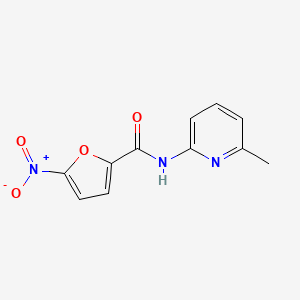
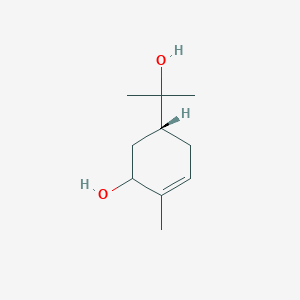
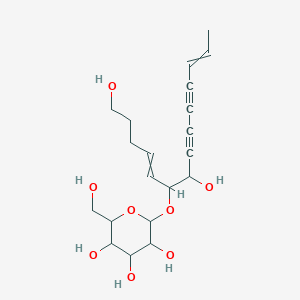
![(1R,15S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1206584.png)
